

Application Notes and Protocols: SDGR Chemical Probes for Studying MALT1 Function

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Compound of Interest

Compound Name: SDGR

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Introduction

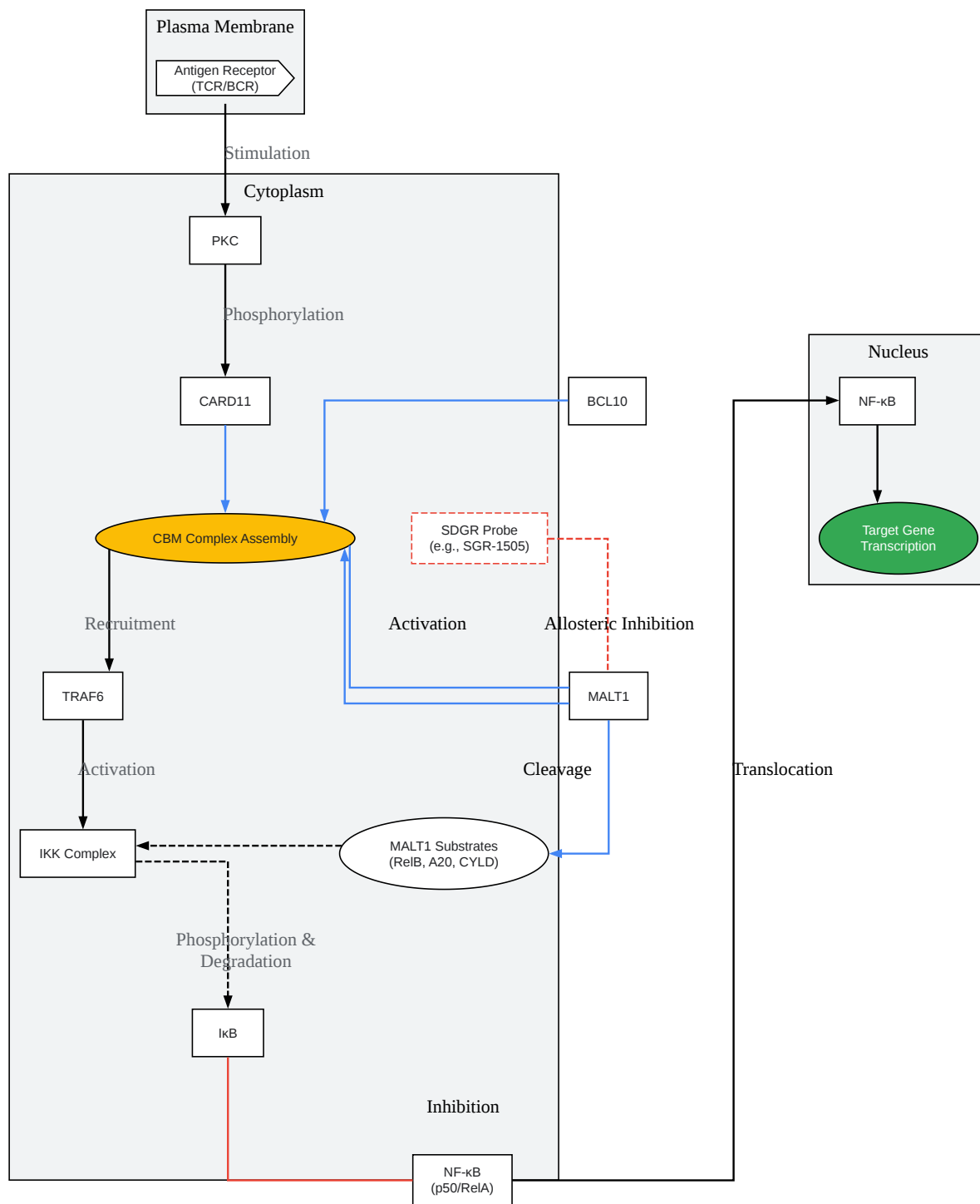
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical enzyme that functions as both a scaffold protein and a paracaspase, playing a pivotal role in adaptive and innate immunity.[1][2][3] As a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, MALT1 integrates upstream signals from antigen receptors (TCR/BCR) and other immune receptors to activate the nuclear factor- κ B (NF- κ B) signaling pathway.[1][4][5] The proteolytic activity of MALT1 is essential for cleaving and inactivating several negative regulators of NF- κ B signaling, such as A20, BCL10, CYLD, and RelB, leading to robust lymphocyte activation.[4][6][7]

Dysregulation of MALT1 activity is a hallmark of certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), and various autoimmune diseases.[6][8][9] This makes MALT1 a compelling therapeutic target.[9][10] The **SDGR** series of molecules, such as SGR-1505, developed by Schrödinger, are potent, selective, and allosteric MALT1 inhibitors that serve as powerful chemical probes to investigate MALT1 function.[8][11][12] These compounds bind to an allosteric site at the interface of the caspase-like and Ig3 domains, locking the enzyme in an inactive conformation and preventing substrate cleavage.[1][13][14]

These application notes provide a comprehensive guide and detailed protocols for utilizing **SDGR** compounds to study MALT1 proteolytic activity in biochemical and cellular contexts.

MALT1 Signaling and Inhibition by **SDGR** Probes

Upon antigen receptor stimulation, the CBM complex is formed, leading to MALT1 dimerization and activation of its protease function.^[4] Activated MALT1 then cleaves specific substrates, a crucial step for amplifying and sustaining NF-κB signaling, which results in the transcription of genes involved in cell proliferation, survival, and inflammation.^{[1][15]} **SDGR** probes, like SGR-1505, allosterically inhibit this proteolytic step, thereby blocking downstream NF-κB activation.^{[8][15]}





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